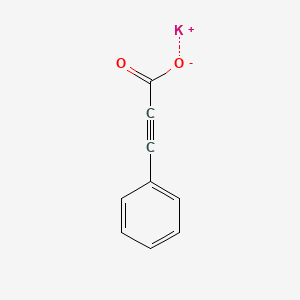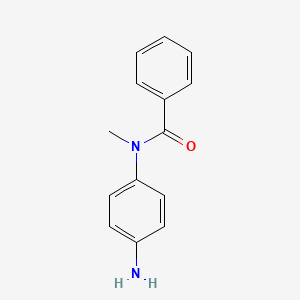
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3
描述
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is a synthetic derivative of vitamin D3. It is known for its significant role in various biological processes, particularly in calcium and phosphorus homeostasis. This compound is also referred to as 24R,25(OH)2D3-IP and has a molecular weight of 456.7 g/mol.
作用机制
Target of Action
The primary target of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3, a compound closely related to 1,25-dihydroxyvitamin D3, is the calcium homeostasis system . This system plays a crucial role in maintaining calcium balance in the body, which is essential for various physiological functions, including bone health .
Mode of Action
This compound interacts with its targets by inhibiting the increase in intracellular calcium concentration . It does this in a dose-dependent manner, with an EC50 of 4.9 nM and a maximum inhibition rate of 60% .
Biochemical Pathways
The compound affects the calcium homeostasis system, impacting various related variables such as serum calcium, 25-hydroxyvitamin D3 (25OHD3), 24,25-(OH)2D3, and 1α,25-(OH)2D3 levels . These changes can influence normal bone development and healing of fractures .
Pharmacokinetics
It’s known that vitamin d metabolites are primarily produced in the kidney , suggesting that renal function may play a significant role in the compound’s bioavailability.
Result of Action
When this compound is present at normal physiological concentrations, it is an essential vitamin D3 metabolite for both normal bone integrity and healing of fractures . For instance, in chicks, it has been shown to be sufficient for normal bone growth and integrity .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For example, in an experiment with chicks, a vitamin D-replete diet was necessary for the compound to exert its effects on bone health .
生化分析
Biochemical Properties
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 plays an essential role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for renal 25-hydroxyvitamin D3 1 α-hydroxylase . The nature of these interactions is crucial for its function in stimulating bone metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates bone metabolism along with 1α,25 (OH)2D3 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a regulator of developmental bone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
The synthesis of 24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 involves several steps, starting from vitamin D3. The process typically includes hydroxylation and isopropylidenation reactions. The synthetic route often requires specific reaction conditions such as controlled temperature and pH levels to ensure the desired product’s purity and yield .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated systems and advanced purification techniques to achieve high purity levels.
化学反应分析
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: The compound is studied for its role in cellular processes, including cell differentiation and apoptosis.
Medicine: Research focuses on its potential therapeutic effects in bone health and calcium metabolism disorders.
Industry: It is utilized in the development of vitamin D supplements and fortified foods
相似化合物的比较
24,25-O-Isopropyliden-24R,25-Dihydroxyvitamin D3 is unique compared to other vitamin D derivatives due to its specific hydroxylation pattern and isopropylidenation. Similar compounds include:
属性
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-4-[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20-10-14-24(31)19-23(20)13-12-22-9-8-18-30(7)25(15-16-26(22)30)21(2)11-17-27-28(3,4)33-29(5,6)32-27/h12-13,21,24-27,31H,1,8-11,14-19H2,2-7H3/b22-12+,23-13-/t21-,24+,25-,26+,27-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABQBLGVFVZZOL-WZRMOLFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276261.png)
![6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one](/img/structure/B3276265.png)
![5,6-Dimethylbenzo[d]thiazole](/img/structure/B3276279.png)
![6-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3276284.png)







